2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a phenoxy group, a pyridazinone moiety, and a propanamide linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide may serve as a molecular probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and specificity.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of 2,3-dimethylphenol, which is then reacted with an appropriate halogenated compound (e.g., 2-bromopropane) under basic conditions to form 2-(2,3-dimethylphenoxy)propane.
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Synthesis of the Pyridazinone Intermediate: : Separately, 3-phenylpyridazin-6-one is synthesized through a cyclization reaction involving hydrazine and a suitable diketone precursor.
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Coupling Reaction: : The final step involves coupling the phenoxy intermediate with the pyridazinone intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: 4-dimethylaminopyridine (DMAP), N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)propanamide: Similar structure but with a methyl group instead of a phenyl group on the pyridazinone moiety.
2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-ethylpyridazin-1(6H)-yl)propyl)propanamide: Similar structure but with an ethyl group instead of a phenyl group on the pyridazinone moiety.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-7-12-22(18(17)2)30-19(3)24(29)25-15-8-16-27-23(28)14-13-21(26-27)20-10-5-4-6-11-20/h4-7,9-14,19H,8,15-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOAAAMYBISBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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